molecular formula C28H36BrN5O4 B10864392 N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide

N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide

Cat. No.: B10864392
M. Wt: 586.5 g/mol
InChI Key: UBHUCKBFCCEFGS-GGBXSUKUSA-N
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Description

N’-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure combining an indole core with multiple functional groups, making it a versatile candidate for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the bromine atom at the 5-position. The dibutylamino group is then added via a nucleophilic substitution reaction. The final steps involve the formation of the hydrazide and the attachment of the methoxyphenyl group through condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of flow chemistry techniques to enhance reaction efficiency and yield. Flow microreactor systems can be employed to streamline the synthesis, allowing for continuous production and better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N’-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents, potentially altering the compound’s properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential interactions with biological targets can be explored. Its structure suggests it may interact with proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions may allow for the design of prodrugs or active pharmaceutical ingredients with specific biological activities.

Industry

In industry, the compound’s unique properties could be harnessed for the development of new materials, such as polymers or coatings, with specific functionalities.

Mechanism of Action

The mechanism by which N’-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide exerts its effects likely involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indole: Shares the indole core and bromine substitution but lacks the hydrazide and methoxyphenyl groups.

    N’-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-hydroxyphenyl)ethylidene]amino}oxy)acetohydrazide: Similar structure with a hydroxyphenyl group instead of a methoxyphenyl group.

Uniqueness

The uniqueness of N’-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H36BrN5O4

Molecular Weight

586.5 g/mol

IUPAC Name

N-[5-bromo-1-[(dibutylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetamide

InChI

InChI=1S/C28H36BrN5O4/c1-5-7-15-33(16-8-6-2)19-34-25-14-11-22(29)17-24(25)27(28(34)36)31-30-26(35)18-38-32-20(3)21-9-12-23(37-4)13-10-21/h9-14,17,36H,5-8,15-16,18-19H2,1-4H3/b31-30?,32-20+

InChI Key

UBHUCKBFCCEFGS-GGBXSUKUSA-N

Isomeric SMILES

CCCCN(CCCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)CO/N=C(\C)/C3=CC=C(C=C3)OC

Canonical SMILES

CCCCN(CCCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)CON=C(C)C3=CC=C(C=C3)OC

Origin of Product

United States

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